tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Overview
Description
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[321]octane-2-carboxylate is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which imparts significant stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . The process may include the use of various reagents and catalysts to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific solvents and catalysts. Patented processes, such as those described in WO2016089718A1, provide detailed methodologies for the large-scale synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For example, as a beta-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics . This interaction involves key amino acid residues and specific binding interactions that stabilize the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
- tert-Butyl 4-((2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
Uniqueness
tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-9-14-11-15(19)16(21)20(14)12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSIZZJBCMADAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1C(=O)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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